N-(2-hydroxy-5-methylphenyl)-2-propylpentanamide
Overview
Description
N-(2-hydroxy-5-methylphenyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.172878976 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
N-(2-hydroxy-5-methylphenyl)-2-propylpentanamide has been a subject of interest due to its structural similarities to known bioactive compounds. Although there is no direct research on this specific compound, analogs and structurally related compounds have been studied extensively for their pharmacological properties and potential therapeutic applications.
Pharmacological Properties of Structurally Similar Compounds
- Compounds like Thymol (2-isopropyl-5-methylphenol) have been known to exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. These effects are attributed to their action mechanisms, which involve scavenging of free radicals, enhancement of endogenous enzymatic and non-enzymatic antioxidants, chelation of metal ions, and inhibition of cytokines and chemokines recruitment (Meeran et al., 2017).
Therapeutic Potential in Various Diseases
- Similar compounds have shown therapeutic potential against various cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases. For instance, Eugenol (a hydroxyphenyl propene) has demonstrated excellent antimicrobial activity, being active against a wide range of gram-negative and gram-positive bacteria and fungi. This suggests the potential of this compound in antimicrobial applications, given the structural resemblance (Marchese et al., 2017).
Neurochemical and Neurotoxicity Research
- Although not directly related, research on compounds with similar structural characteristics, like 3,4-Methylenedioxymethamphetamine (MDMA), provides insight into the neurochemical and neurotoxicity aspects. These studies emphasize the importance of understanding the neurochemical pathways and potential neurotoxic effects of psychoactive substances, which might be relevant for compounds like this compound, especially in the context of developing therapeutic agents (McKenna & Peroutka, 1990).
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-propylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-6-12(7-5-2)15(18)16-13-10-11(3)8-9-14(13)17/h8-10,12,17H,4-7H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHZQARTFPNLMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.